3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide
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Overview
Description
3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introducing the phenyl and pyridinyl groups through nucleophilic substitution reactions.
Morpholine addition: The morpholine group can be added via a nucleophilic substitution reaction with an appropriate leaving group.
Carboxamide formation:
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenyl or pyridinyl rings.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Various substitution reactions can be performed on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-pyridinyl)-1H-pyrazole-1-carboxamide: Lacks the morpholino and phenyl groups.
N-phenyl-4-(2-pyridinyl)-1H-pyrazole-1-carboxamide: Lacks the morpholino group.
3-morpholino-4-(2-pyridinyl)-1H-pyrazole-1-carboxamide: Lacks the phenyl group.
Uniqueness
The presence of the morpholino, phenyl, and pyridinyl groups in 3-(morpholin-4-yl)-N-phenyl-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide makes it unique in terms of its chemical properties and potential biological activities. These groups can influence the compound’s solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
3-morpholin-4-yl-N-phenyl-4-pyridin-2-ylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(21-15-6-2-1-3-7-15)24-14-16(17-8-4-5-9-20-17)18(22-24)23-10-12-26-13-11-23/h1-9,14H,10-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOOHNYLFORDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=N3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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